molecular formula C10H15NO3S B1582704 3-(Diethylamino)benzenesulfonic acid CAS No. 97-20-1

3-(Diethylamino)benzenesulfonic acid

Cat. No. B1582704
CAS RN: 97-20-1
M. Wt: 229.3 g/mol
InChI Key: TYXZQVMCGZKDEK-UHFFFAOYSA-N
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Description

3-(Diethylamino)benzenesulfonic acid is a sulfonate-type organic compound . It is used as a component of dyestuffs, in the manufacture of rubber chemicals, and in the production of photographic chemicals .


Molecular Structure Analysis

The molecular formula of 3-(Diethylamino)benzenesulfonic acid is C10H15NO3S . Its average mass is 229.296 Da and its monoisotopic mass is 229.077271 Da .


Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220°C .


Physical And Chemical Properties Analysis

The density of 3-(Diethylamino)benzenesulfonic acid is 1.3±0.1 g/cm³ . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 4 freely rotating bonds . Its ACD/LogP is 2.08 . Its polar surface area is 66 Ų . Its polarizability is 23.6±0.5 10^-24 cm³ . Its surface tension is 49.1±3.0 dyne/cm . Its molar volume is 183.2±3.0 cm³ .

Scientific Research Applications

Crystal Structure Studies

3-(Diethylamino)benzenesulfonic acid and related compounds have been used in crystallography to study molecular structures. For instance, (E)-2-[4-(Diethylamino)styryl]-1-methylpyridinium benzenesulfonate monohydrate is one such compound where the structure was analyzed, revealing details about the arrangement of molecules and their interactions within the crystal (Fun et al., 2011).

Photochemical Applications

The 3-(diethylamino)benzyl group has been studied for its ability to release amines through photochemical cleavage of the benzylic C-N bond. This research has implications for the development of photoresponsive materials and compounds (Wang, Devalankar, & Lu, 2016).

Radiopharmaceutical Synthesis

In the field of radiopharmaceuticals, compounds derived from 3-(Diethylamino)benzenesulfonic acid have been synthesized for potential use in positron emission tomography (PET) imaging. This involves creating tracers for imaging specific receptors or biological processes in the body (Gao, Xu, Wang, & Zheng, 2014).

Catalysis Research

This acid and its derivatives have found applications in catalysis, such as in the oxidation of cyclohexane under mild conditions. These studies are significant for understanding and improving industrial chemical processes (Hazra et al., 2016).

Enzyme Inhibition Studies

Derivatives of 3-(Diethylamino)benzenesulfonic acid have been synthesized and evaluated for their ability to inhibit various enzymes. This research is valuable for the development of new pharmaceuticals and understanding biochemical pathways (Alyar et al., 2019).

Reaction Mechanism Studies

The compound has been used in studying the mechanisms of chemical reactions, such as the benzamide and benzenesulfonamide reactions with 3-nitrobenzenesulfonic acid chloride. These studies contribute to the broader understanding of chemical reaction dynamics (Kochetova, Kustova, & Kruglyakova, 2020).

Spectroscopic Applications

Research involving 3-(Diethylamino)benzenesulfonic acid derivatives has led to the development of multifunctional dyes for colorimetric determination of metal ions, demonstrating its utility in analytical chemistry (Hu et al., 2014).

Safety And Hazards

3-(Diethylamino)benzenesulfonic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(diethylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXZQVMCGZKDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863492
Record name 3-(Diethylamino)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)benzenesulfonic acid

CAS RN

97-20-1
Record name 3-(Diethylamino)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Diethylaminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylmetanilic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8634
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Diethylamino)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Greim, J Ahlers, R Bias, B Broecker, H Hollander… - Chemosphere, 1994 - Elsevier
Currently available data on toxicological and ecotoxicological endpoints for sulfonic acids have been compiled by the BUA. This compilation reveals a common toxicological profile for …
Number of citations: 132 www.sciencedirect.com

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